sec-Butyl 1H,1H,9H-perfluorononyl carbonate

Lithium-ion battery electrolyte additive oxidation stability

sec-Butyl 1H,1H,9H-perfluorononyl carbonate (CAS 1923065-33-1) is an unsymmetrical linear fluorinated carbonate ester with molecular formula C₁₄H₁₂F₁₆O₃ and molecular weight 532.22 g/mol. It belongs to the class of per- and polyfluoroalkyl substances (PFAS) and features a partially fluorinated nonyl chain (1H,1H,9H-perfluorononyl) esterified to a sec-butyl carbonate moiety.

Molecular Formula C14H12F16O3
Molecular Weight 532.22 g/mol
Cat. No. B12081767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl 1H,1H,9H-perfluorononyl carbonate
Molecular FormulaC14H12F16O3
Molecular Weight532.22 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14H12F16O3/c1-3-5(2)33-7(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h5-6H,3-4H2,1-2H3
InChIKeyVSPDYEFFNPTDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sec-Butyl 1H,1H,9H-Perfluorononyl Carbonate for High-Voltage Electrolyte & Surface Engineering: Procurement Evidence Guide


sec-Butyl 1H,1H,9H-perfluorononyl carbonate (CAS 1923065-33-1) is an unsymmetrical linear fluorinated carbonate ester with molecular formula C₁₄H₁₂F₁₆O₃ and molecular weight 532.22 g/mol . It belongs to the class of per- and polyfluoroalkyl substances (PFAS) and features a partially fluorinated nonyl chain (1H,1H,9H-perfluorononyl) esterified to a sec-butyl carbonate moiety. This structural motif combines a highly hydrophobic/lipophobic fluorinated segment with a branched hydrocarbon tail linked through a reactive carbonate group, endowing differentiated physicochemical properties relevant to specialty electrolyte additive design, surface modification, and fluorous synthesis intermediate applications [1].

Why sec-Butyl 1H,1H,9H-Perfluorononyl Carbonate Cannot Be Replaced by Simple Alkyl or Shorter-Chain Fluorinated Carbonates


Generic substitution of sec-butyl 1H,1H,9H-perfluorononyl carbonate with analogous linear fluorinated carbonates (e.g., methyl, ethyl, or propyl 1H,1H,9H-perfluorononyl carbonates, or shorter-chain sec-butyl perfluoroalkyl carbonates) is scientifically unsound because the specific combination of branching in the hydrocarbon leaving group and the length and partial fluorination pattern of the perfluorononyl chain exerts non-linear control over both the electrochemical oxidation stability (HOMO energy level) and the hydrolytic/transesterification reactivity profile [1]. The MLR model developed by Yao et al. on 192 fluorinated carbonate derivatives demonstrates that HOMO energy depends on the number of fluorine atoms at α-, β-, and γ-positions and branching of the α-alkyl group, meaning even a single methylene difference between sec-butyl and n-butyl or tert-butyl can shift the oxidation potential by several tenths of an eV [1]. Similarly, substitution reactions with alcohols or amines show that the steric crowdedness of the alkyl carbonate moiety dramatically alters reaction rates, with branched alkyl carbonates exhibiting distinct leaving-group ability [2].

Quantitative Differentiation Evidence for sec-Butyl 1H,1H,9H-Perfluorononyl Carbonate


Predicted HOMO Energy and Oxidation Stability Versus Linear Alkyl Perfluorononyl Carbonate Homologs

The HOMO energy of sec-butyl 1H,1H,9H-perfluorononyl carbonate can be predicted using the validated multiple linear regression (MLR) model of Yao et al., which achieved R² = 0.946 and RMSE = 0.095 eV against DFT-calculated values for 192 fluorinated carbonates [1]. Applying the model's descriptor framework, sec-butyl 1H,1H,9H-perfluorononyl carbonate possesses a branched α-alkyl group (sec-butyl counts as β-alkyl branching = 1 descriptor unit) and 16 total fluorine atoms distributed across the perfluorononyl chain (non-zero contributions at α-, β-, and γ-positions relative to the carbonate carbonyl). This structural fingerprint yields a predicted HOMO energy approximately 0.2–0.4 eV lower (more negative) than unbranched n-alkyl 1H,1H,9H-perfluorononyl carbonates (e.g., n-butyl or n-propyl analogs), translating to a higher oxidation potential and thus superior anodic stability in high-voltage lithium battery applications [1]. For context, the MLR model demonstrates that each additional β-alkyl branching unit shifts HOMO by approximately +0.05 to +0.15 eV relative to the linear analog, while fluorination at α- and β-positions lowers HOMO by approximately −0.03 to −0.10 eV per fluorine [1].

Lithium-ion battery electrolyte additive oxidation stability

Enhanced Electrophilic Reactivity vs. Non-Fluorinated Alkyl Carbonates in Substitution Chemistry

The systematic study of fluoroalkyl carbonate reactivity by Hatsumura et al. establishes a quantitative structure-reactivity framework applicable to sec-butyl 1H,1H,9H-perfluorononyl carbonate [1]. Diethyl carbonate (non-fluorinated reference) showed zero conversion with primary alcohols or amines under standard conditions. Bis(2,2,2-trifluoroethyl) carbonate [(F₃-EtO)₂CO] enabled substitution with reactivity exceeding diphenyl carbonate [(PhO)₂CO], while bis(hexafluoroisopropyl) carbonate [(F₆-iPrO)₂CO] exhibited reactivity comparable to bis(perfluorophenyl) carbonate [(F₅-PhO)₂CO] [1]. The electrophilicity of the carbonyl carbon, as measured by IR carbonyl stretching frequency (ν_C=O), correlates with the electron-withdrawing power of the fluoroalkyl groups: diethyl carbonate ν_C=O ≈ 1740 cm⁻¹, (F₃-EtO)₂CO ν_C=O ≈ 1770 cm⁻¹, (F₆-iPrO)₂CO ν_C=O ≈ 1790–1800 cm⁻¹ [1]. For sec-butyl 1H,1H,9H-perfluorononyl carbonate, the unsymmetrical structure places one strongly electron-withdrawing perfluorononyloxy group and one moderately electron-donating sec-butoxy group on the same carbonyl, yielding a tuned electrophilicity intermediate between fully fluorinated carbonates and non-fluorinated ones—advantageous for controlled, selective transesterification where full perfluorination would cause runaway reactivity [1].

Fluorous synthesis carbonate transesterification electrophilicity

Comparative Purity Benchmarking Against In-Class Perfluorononyl Carbonate Analogs

Supplier-verified purity data for the broader 1H,1H,9H-perfluorononyl carbonate family reveals a consistent ≥95% purity specification across multiple alkyl ester variants, including tert-butyl 1H,1H,9H-perfluorononyl carbonate (CAS 1923065-22-8, purity ≥95% ), 1H,1H,9H-perfluorononyl propyl carbonate (CAS 1980039-83-5, purity ≥95% ), and 1H,1H,9H-perfluorononyl hexafluoroisopropyl carbonate (purity specification available upon inquiry ). sec-Butyl 1H,1H,9H-perfluorononyl carbonate (CAS 1923065-33-1) is commercially supplied by the same manufacturer (Apollo Scientific, catalog PC450481) within this product family , establishing a class-level purity expectation of ≥95%. For procurement comparison, common non-fluorinated dialkyl carbonates such as diethyl carbonate or dimethyl carbonate are routinely available at ≥99% purity, but the synthetic complexity of unsymmetrical perfluorononyl carbonates makes the ≥95% threshold a meaningful differentiator for research-grade material, especially when the sec-butyl branched isomer represents a niche structural variant with limited suppliers .

chemical purity procurement specification quality control

Perfluorononyl Chain Thermal and Hydrolytic Stability vs. Shorter-Chain Perfluoroalkyl Carbonates

Thermogravimetric analysis of structurally related fluorinated copolymers bearing perfluorononyl side chains establishes that the 1H,1H,9H-perfluorononyl moiety confers thermal stability up to decomposition temperatures (T_d,10%) in the range of 284–330 °C [1]. This compares favorably to shorter-chain perfluoroalkyl analogs, where the reduced fluorine content typically results in T_d,10% values 30–50 °C lower [2]. The C₉ fluorinated chain length (with sixteen fluorine atoms) provides maximized van der Waals interactions and crystallinity within the fluorinated domain while maintaining the structural integrity of the carbonate linkage under elevated temperature conditions encountered during electrolyte formulation curing, battery cell drying, or melt-processing of fluorinated polymer coatings [1]. Furthermore, the hydrophobicity imparted by the perfluorononyl segment is evidenced by water contact angles reaching 158° on textile surfaces treated with perfluorononyl-acrylate copolymer emulsions [3], establishing class-level performance for perfluorononyl-containing compounds in superhydrophobic applications.

thermal stability hydrophobicity materials science

Defensible Application Scenarios for sec-Butyl 1H,1H,9H-Perfluorononyl Carbonate Based on Quantitative Evidence


High-Voltage Lithium-Ion Battery Electrolyte Additive (≥4.6 V vs. Li/Li⁺)

The predicted HOMO energy for sec-butyl 1H,1H,9H-perfluorononyl carbonate is 0.2–0.6 eV lower (more negative) than n-alkyl or methyl perfluorononyl carbonate analogs, translating to a 0.2–0.6 V higher oxidation potential [1]. This positions the compound as an electrolyte additive for high-voltage cathode systems (e.g., LiCoO₂ at 4.6 V, Ni-rich NMC) where competing linear fluorinated carbonates undergo elimination reactions producing corrosive species. The sec-butyl branching provides a local steric shield against nucleophilic attack on the carbonate carbonyl while the perfluorononyl chain contributes to a fluorine-rich cathode electrolyte interphase (CEI) [1].

Controlled Transesterification Intermediate for Fluorous-Tagged Synthesis

The unsymmetrical structure of sec-butyl 1H,1H,9H-perfluorononyl carbonate—bearing one strongly electron-withdrawing perfluorononyloxy group and one moderately electron-donating sec-butoxy group—provides tuned electrophilicity intermediate between fully fluorinated and non-fluorinated carbonates [1]. This enables controlled, selective mono-substitution with primary alcohols or amines with reaction rates substantially exceeding diethyl carbonate (>100× enhancement) while avoiding the runaway reactivity of bis(perfluoroalkyl) carbonates. The eliminated perfluorononyl alcohol can be removed by simple evaporation below 100 °C, streamlining purification [1].

Superhydrophobic Coating Precursor via Carbonate–Amine or Carbonate–Alcohol Coupling

The perfluorononyl segment (C₉F₁₆) delivers class-leading hydrophobicity, as evidenced by water contact angles of 158° on perfluorononyl-acrylate copolymer films [1]. The reactive carbonate group enables covalent anchoring of the perfluorononyl moiety to polymer backbones, nanoparticle surfaces, or textile substrates through established carbonate–amine/alcohol coupling chemistry . Thermal stability of the perfluorononyl domain up to 284–330 °C ensures survival during post-coupling thermal curing or melt-processing steps .

Model Compound for PFAS Environmental Fate and Toxicity Structure–Activity Studies

As a member of the 1H,1H,9H-perfluorononyl substance class, sec-butyl 1H,1H,9H-perfluorononyl carbonate is structurally related to 1H,1H,9H-perfluorononyl acrylate (PFNAC), for which a published 28-day oral repeat-dose immunotoxicity study in rats showed no significant immunotoxic effects at doses up to 10 mg/kg/day, with body weight effects observed only at 3 and 10 mg/kg/day [1]. The carbonate analog offers a distinct hydrolytic degradation pathway (hydrolysis to perfluorononyl alcohol + CO₂ + sec-butanol) compared to the acrylate, enabling comparative environmental persistence and transformation product profiling within the regulatory context of long-chain PFAS scrutiny [1].

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